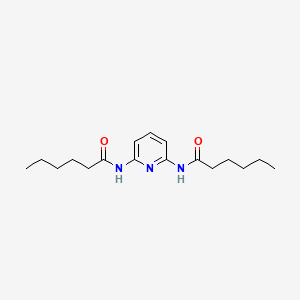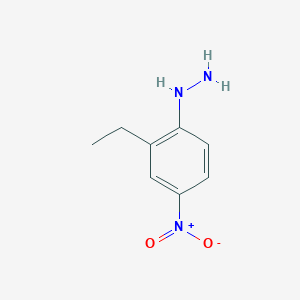
(2-Ethyl-4-nitrophenyl)hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethyl-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C8H11N3O2 It is a derivative of hydrazine, characterized by the presence of an ethyl group at the second position and a nitro group at the fourth position on the phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-4-nitrophenyl)hydrazine typically involves the reaction of 2-ethyl-4-nitrobenzaldehyde with hydrazine hydrate. The reaction is carried out under reflux conditions in an ethanol solvent. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethyl-4-nitrophenyl)hydrazine undergoes several types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions, forming hydrazones when reacted with carbonyl compounds.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Carbonyl compounds (e.g., aldehydes, ketones), acidic or basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Reduction: 2-Ethyl-4-aminophenylhydrazine.
Substitution: Hydrazones.
Oxidation: Various oxidation products depending on the conditions used.
Applications De Recherche Scientifique
(2-Ethyl-4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to form hydrazones with carbonyl-containing drugs, enhancing their stability and activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (2-Ethyl-4-nitrophenyl)hydrazine involves its interaction with molecular targets through its hydrazine moiety. The compound can form hydrazones with carbonyl groups in biological molecules, potentially altering their function. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylhydrazine: Similar structure but lacks the ethyl group at the second position.
2-Ethylphenylhydrazine: Similar structure but lacks the nitro group at the fourth position.
2,4-Dinitrophenylhydrazine: Contains two nitro groups at the second and fourth positions but lacks the ethyl group.
Uniqueness
(2-Ethyl-4-nitrophenyl)hydrazine is unique due to the presence of both the ethyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in similar compounds.
Propriétés
Numéro CAS |
412925-82-7 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
(2-ethyl-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C8H11N3O2/c1-2-6-5-7(11(12)13)3-4-8(6)10-9/h3-5,10H,2,9H2,1H3 |
Clé InChI |
LHHSAXNIQLDBMI-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)[N+](=O)[O-])NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Pyridin-2-yl)methyl]-1,4,8,11-tetraazacyclotetradecane-5,7-dione](/img/structure/B14259395.png)
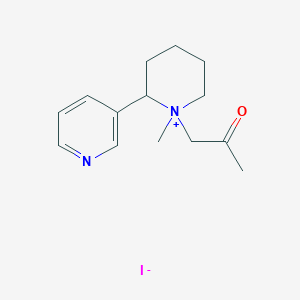
![8-[4-(1,3-Dithian-2-ylidene)cyclohexyl]-1,4-dioxaspiro[4.5]decane](/img/structure/B14259411.png)
![4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14259416.png)
![Spiro[4.5]dec-2-ene-6,10-dione, 8,8-dimethyl-](/img/structure/B14259419.png)
![3,3'-Dimethyl-5,5'-dioctadecyl[1,1'-biphenyl]-4,4'-diol](/img/structure/B14259426.png)
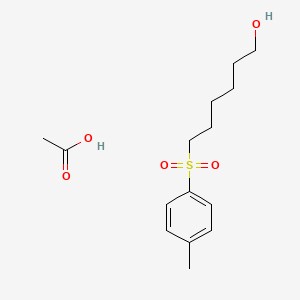
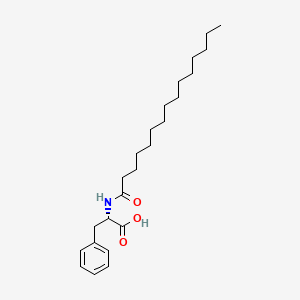
![2-[(Benzyloxy)methyl]-1,3-oxazole](/img/structure/B14259439.png)

![5,5-Dimethyl-7-phenyl-5,5a-dihydro-1H,3H-indeno[1,7a-c]furan-3-one](/img/structure/B14259448.png)

